Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H25N3O2. It is a derivative of pyrrolidine and piperazine, which are both important scaffolds in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
The synthesis of tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-bromopyrrolidine-1-carboxylate with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours, and the product is then purified by column chromatography .
Chemical Reactions Analysis
Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amines.
Scientific Research Applications
Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate: This compound lacks the methyl group on the piperazine ring.
Tert-butyl 4-(piperazin-1-yl)butanoate: This compound has a butanoate ester instead of a pyrrolidine carboxylate .
These comparisons highlight the structural variations and potential differences in biological activity and chemical reactivity.
Properties
Molecular Formula |
C14H27N3O2 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 3-(piperazin-1-ylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-7-4-12(11-17)10-16-8-5-15-6-9-16/h12,15H,4-11H2,1-3H3 |
InChI Key |
OMOJZGCDPROOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN2CCNCC2 |
Origin of Product |
United States |
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